molecular formula C19H23ClN2 B1669221 Clomipramine CAS No. 303-49-1

Clomipramine

Cat. No. B1669221
CAS RN: 303-49-1
M. Wt: 314.9 g/mol
InChI Key: GDLIGKIOYRNHDA-UHFFFAOYSA-N
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Description

Clomipramine is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent.
Clomipramine, also known as anafranil or g 34586, belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Clomipramine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Clomipramine has been detected in multiple biofluids, such as urine and blood. Within the cell, clomipramine is primarily located in the membrane (predicted from logP). Clomipramine participates in a number of enzymatic reactions. In particular, Clomipramine can be converted into 2-hydroxyclomipramine through its interaction with the enzyme cytochrome P450 2D6. In addition, Clomipramine can be converted into desmethylclomipramine and formaldehyde;  which is catalyzed by the enzymes cytochrome P450 1A2, cytochrome P450 2C19, and cytochrome P450 3A4. In humans, clomipramine is involved in the clomipramine metabolism pathway. Clomipramine is a potentially toxic compound.
Clomipramine is a tricyclic antidepressant used in the therapy of obsessive-compulsive disorder. Clomipramine can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute liver injury.

Scientific research applications

Clomipramine in Developmental Disorders

Clomipramine has been studied for its effectiveness in treating chronic stereotypic and self-injurious behaviors in patients with developmental disorders. An open clinical trial reported marked decreases in target behaviors in 91% of the patients, suggesting its potential clinical use for serotonergic medication in such populations (Garber et al., 1992).

Autism and Mental Retardation

In a clinical trial, clomipramine reduced adventitious movements and compulsions in prepubertal boys with autistic disorder and severe mental retardation, indicating its possible application in similar cases (Brašić et al., 1994).

School Phobia

A study on school phobia found no significant short-term effects of clomipramine in the treatment of children with school refusal and neurotic disorder. This suggests limitations in its application for certain neurotic conditions (Berney et al., 1981).

Pharmacokinetics of Clomipramine

Research has detailed the pharmacokinetics of clomipramine, including its absorption, metabolism, and elimination patterns. This information is crucial for understanding its behavior in the human body and its therapeutic range (Balant-Gorgia et al., 1991).

REM Sleep and Depression

A study explored the effects of clomipramine on postnatal REM sleep, finding that its administration did not reduce total sleep or wakefulness but significantly reduced REM sleep. This has implications for understanding its role in depressive behaviors (Feng & Ma, 2002).

Treatment for Trypanosoma Cruzi Infection

Clomipramine has been used in treating mice infected with Trypanosoma cruzi. The drug demonstrated effectiveness in reducing parasite load and reversing electrocardiographic abnormalities associated with the chronic phase of this disease (Bazán et al., 2016).

Obsessive-Compulsive Symptomatology

Clomipramine was found effective in treating obsessive-compulsive symptoms in various psychiatric diagnoses, indicating its broader application beyond depression treatment (Stroebel et al., 1984).

Animal Depression Model

In an animal study, neonatal treatment with clomipramine was shown to produce adult behavioral and REM sleep abnormalities in rats, supporting its use as an animal model of depression (Vogel et al., 1988).

Clomipramine in Pervasive Developmental Disorders

An investigation into the efficacy of clomipramine in adults with pervasive developmental disorders (PDDs) showed improvement in repetitive thoughts, aggressive behavior, and some aspects of social behavior (Brodkin et al., 1997).

Clomipramine and Autism

Preliminary evidence suggests the efficacy of clomipramine in treating young adults with autistic disorder, particularly in improving social relatedness and obsessive-compulsive symptoms (McDougle et al., 1992).

properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Source PubChem
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InChI

InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLIGKIOYRNHDA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
Source PubChem
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Molecular Formula

C19H23ClN2
Source PubChem
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Related CAS

17321-77-6 (mono-hydrochloride)
Record name Clomipramine [INN:BAN]
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DSSTOX Substance ID

DTXSID6022844
Record name Clomipramine
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Molecular Weight

314.9 g/mol
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Physical Description

Solid
Record name Clomipramine
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Boiling Point

160-170 °C at 3.00E-01 mm Hg, 160-170 °C at 0.3 mm Hg
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Solubility

1.44e-02 g/L
Record name Clomipramine
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Mechanism of Action

Clomipramine is a strong, but not completely selective serotonin reuptake inhibitor (SRI), as the active main metabolite desmethyclomipramine acts preferably as an inhibitor of noradrenaline reuptake. α1-receptor blockage and β-down-regulation have been noted and most likely play a role in the short term effects of clomipramine. A blockade of sodium-channels and NDMA-receptors might, as with other tricyclics, account for its effect in chronic pain, in particular the neuropathic type., The pharmacology of clomipramine is complex and in many ways resembles that of other antidepressants, particularly those agents (eg, selective serotonin-reuptake inhibitors, trazodone) that predominantly potentiate the pharmacologic effects of serotonin (5-HT). Although clomipramine's principal pharmacologic effect in vitro is the selective inhibition of serotonin reuptake, in vivo the drug's pharmacologic activity is not so selective because of the action of its demethylated metabolite, desmethylclomipramine, as an inhibitor of norepinephrine reuptake. As a result of this and other effects, clomipramine also shares the pharmacologic profile of other tricyclic antidepressants., The precise mechanism of action that is responsible for the efficacy of clomipramine in the treatment of obsessive-compulsive disorder is unclear. However, because of its pronounced potency in blocking serotonin reuptake at the presynaptic neuronal membrane and its efficacy in the treatment of obsessive-compulsive disorder, a serotonin hypothesis has been developed to explain the pathogenesis of the condition. The hypothesis postulates that a dysregulation of serotonin is responsible for obsessive-compulsive disorder and that clomipramine is effective because it corrects this imbalance., Clomipramine and its principal metabolite, desmethylclomipramine, have been shown to block the reuptake of serotonin and norepinephrine, respectively, at the presynaptic neuronal membrane. The effects of serotonin and norepinephrine may thus be potentiated. However, it has been suggested that postsynaptic receptor modification is mainly responsible for the antidepressant action observed during long-term administration of antidepressant agents. During long-term therapy with most antidepressants (eg, tricyclic antidepressants, monoamine oxidase [MAO] inhibitors), these adaptive changes generally consist of subsensitivity of the noradrenergic adenylate cyclase system in association with a decrease in the number of beta-adrenergic receptors; such effects on noradrenergic receptor function commonly are referred to as "down-regulation." In addition, some antidepressants reportedly decrease the number of 5-HT binding sites following chronic administration., Clomipramine's principal metabolite, desmethylclomipramine, is an inhibitor of norepinephrine reuptake. Clomipramine decreases the concentration of 3-methoxy-4-hydroxyphenylglycol (MHPG), a metabolite of norepinephrine, in CSF in patients with obsessive-compulsive disorder. Patients with depressive affective (mood) disorders (e.g., major depressive episode) also exhibit decreases in concentrations of 5-HIAA and MHPG in CSF during treatment with clomipramine. The decrease in the concentration of 5-HIAA in CSF was correlated with inhibition of the in vitro uptake of 3H-serotonin in plasma. The change in concentration of MHPG in CSF during clomipramine therapy was correlated with amelioration of depression., For more Mechanism of Action (Complete) data for Clomipramine (10 total), please visit the HSDB record page.
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Impurities

N-[3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-t-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine, 3-(3-chloro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine, 3-(3,7-dichloro-10,11-dihydro-5H-dibenzol[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine, 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine, For more Impurities (Complete) data for Clomipramine (11 total), please visit the HSDB record page.
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Product Name

Clomipramine

CAS RN

303-49-1
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Melting Point

191.5-192, 189.5 °C
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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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